Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone
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Overview
Description
Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone is a complex organic compound that features a pyrrolidine ring fused with a tetrahydroimidazo[1,2-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under electrocatalytic conditions . Another approach involves the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with CuCl2 and isoamyl nitrite in anhydrous acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic systems are often employed to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of novel bioactive molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind selectively to certain proteins, influencing their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds share the pyrrolidine ring but differ in their additional functional groups.
Pyrrolidine-2-one: Similar in structure but with a different ring system.
Pyrrolidine-2,5-diones: These compounds have a similar core structure but with different substituents.
Uniqueness
Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone is unique due to its fused ring system, which provides distinct steric and electronic properties. This uniqueness contributes to its potential as a versatile scaffold in drug discovery and other scientific research applications.
Properties
Molecular Formula |
C11H16N4O |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone |
InChI |
InChI=1S/C11H16N4O/c16-11(15-5-1-2-6-15)9-10-13-4-8-14(10)7-3-12-9/h4,8-9,12H,1-3,5-7H2 |
InChI Key |
AUTGHHWCGJIUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2C3=NC=CN3CCN2 |
Origin of Product |
United States |
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